N-(Trimethyl-silyl)-ethane-sulfonamide
Overview
Description
N-(Trimethyl-silyl)-ethane-sulfonamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethane-sulfonamide moiety. This compound is notable for its chemical stability and versatility in various synthetic applications, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethyl-silyl)-ethane-sulfonamide typically involves the reaction of ethane-sulfonamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Ethane-sulfonamide+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethyl-silyl)-ethane-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding sulfonamide and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include the corresponding sulfonamide, trimethylsilanol, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
N-(Trimethyl-silyl)-ethane-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Trimethyl-silyl)-ethane-sulfonamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include the formation and cleavage of silyl ethers and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- N,O-Bis(trimethylsilyl)acetamide
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide
- Trimethylsilyl chloride
Uniqueness
N-(Trimethyl-silyl)-ethane-sulfonamide is unique in its ability to act as both a protecting group and a reagent in various synthetic transformations. Its stability and ease of removal make it particularly valuable in multi-step synthesis processes. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both laboratory and industrial settings.
Properties
IUPAC Name |
N-trimethylsilylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO2SSi/c1-5-9(7,8)6-10(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALXFXDVXQMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565919 | |
Record name | N-(Trimethylsilyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-99-5 | |
Record name | N-(Trimethylsilyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70565919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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